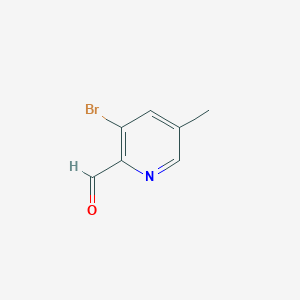

3-Bromo-5-methylpyridine-2-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure of organic compounds. Based on the structure of this compound, several characteristic signals would be expected in its NMR spectra.

The 1H NMR spectrum of this compound would typically show signals corresponding to the following protons:

- Aldehyde proton (Carbon-Hydrogen-Oxygen): This would appear as a singlet at approximately 10.0-10.5 ppm due to the deshielding effect of the carbonyl oxygen. This is consistent with the chemical shift values observed for aromatic aldehydes.

- Aromatic protons: The pyridine ring contains two protons (at positions 4 and 6), which would appear in the aromatic region (approximately 7.0-9.0 ppm). These signals might show coupling with each other, with the exact coupling pattern dependent on the specific molecular environment.

- Methyl protons: The three protons of the methyl group at position 5 would typically appear as a singlet at approximately 2.0-2.5 ppm.

Table 2: Expected 1H NMR Signals for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (Carbon-Hydrogen-Oxygen) | 10.0-10.5 | Singlet | 1 Hydrogen |

| Aromatic (Hydrogen at position 4, Hydrogen at position 6) | 7.0-9.0 | Complex | 2 Hydrogen |

| Methyl (Carbon-Hydrogen3) | 2.0-2.5 | Singlet | 3 Hydrogen |

The 13C NMR spectrum would be expected to show signals for all seven carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (at approximately 185-195 ppm), the aromatic carbons of the pyridine ring (at approximately 120-160 ppm), and the methyl carbon (at approximately 15-25 ppm).

Advanced NMR techniques such as two-dimensional correlation spectroscopy would provide additional information about the connectivity and spatial relationships between atoms in the molecule, further confirming its structure.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are influenced by the types of bonds present and the functional groups in the molecule.

For this compound, several characteristic absorption bands would be expected in the IR spectrum:

- Carbon-Hydrogen stretching vibrations: These would appear at approximately 3000-3100 cm-1 for the aromatic Carbon-Hydrogen bonds and at approximately 2850-2950 cm-1 for the Carbon-Hydrogen bonds of the methyl group.

- Carbon-Oxygen stretching vibration: The aldehyde group would show a strong absorption band at approximately 1680-1710 cm-1.

- Carbon-Carbon and Carbon-Nitrogen stretching vibrations: These would appear at approximately 1400-1600 cm-1 for the aromatic ring.

- Carbon-Bromine stretching vibration: This would typically appear at approximately 500-700 cm-1.

- Aldehyde Carbon-Hydrogen stretching vibrations: These might appear as two weak bands at approximately 2720-2740 cm-1 and 2820-2840 cm-1.

Table 3: Expected IR Absorption Bands for this compound

| Vibration Type | Wavenumber Range (cm-1) | Intensity |

|---|---|---|

| Aromatic Carbon-Hydrogen stretch | 3000-3100 | Medium |

| Methyl Carbon-Hydrogen stretch | 2850-2950 | Medium |

| Aldehyde Carbon-Hydrogen stretch | 2720-2740, 2820-2840 | Weak |

| Carbon-Oxygen stretch (aldehyde) | 1680-1710 | Strong |

| Carbon-Carbon, Carbon-Nitrogen stretch (aromatic) | 1400-1600 | Medium to strong |

| Carbon-Bromine stretch | 500-700 | Medium |

Raman spectroscopy would complement the IR data by providing information about symmetrical vibrations that might not be as prominent in the IR spectrum. The presence of the bromine atom in this compound would influence the vibrational modes of the molecule, potentially leading to characteristic Raman shifts.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a valuable technique for determining the molecular weight of a compound and analyzing its fragmentation pattern, which can provide insights into its structural features.

For this compound, the molecular ion peak would be expected at m/z 200 and 202 with approximately equal intensities, reflecting the natural isotopic distribution of bromine (79Br and 81Br). This characteristic isotope pattern is a hallmark of bromine-containing compounds and serves as a valuable diagnostic tool.

The fragmentation pattern of this compound would likely involve several pathways:

- Loss of the aldehyde group (Carbon-Hydrogen-Oxygen) to form a fragment with m/z 171/173.

- Loss of bromine to form a fragment with m/z 121.

- Loss of both the aldehyde group and bromine to form a fragment with m/z 92.

- Further fragmentation of the pyridine ring.

The presence of the methyl group might also lead to specific fragmentation patterns, such as the loss of a methyl radical to form a fragment with m/z 185/187.

Table 4: Expected Mass Spectrometric Fragments for this compound

| Fragment | m/z Value | Fragmentation Pathway |

|---|---|---|

| Molecular ion | 200/202 | - |

| [Molecular ion-Carbon-Hydrogen-Oxygen]+ | 171/173 | Loss of aldehyde group |

| [Molecular ion-Bromine]+ | 121 | Loss of bromine |

| [Molecular ion-Carbon-Hydrogen3]+ | 185/187 | Loss of methyl radical |

| [Molecular ion-(Carbon-Hydrogen-Oxygen+Bromine)]+ | 92 | Loss of aldehyde group and bromine |

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHQHXBXKDACLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-5-methylpyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom attached to the pyridine ring, along with a formyl group at the 2-position. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study investigating various derivatives, this compound was tested against several bacterial strains, demonstrating notable effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

2. Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

In vitro studies revealed an IC50 value of approximately 15 µM for cancer cell lines, indicating moderate potency compared to established chemotherapeutics.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. The presence of bromine enhances its binding affinity, potentially leading to inhibition of key pathways involved in microbial resistance and cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy Against XDR Bacteria

A recent study evaluated the efficacy of various pyridine derivatives against extensively drug-resistant (XDR) Salmonella Typhi. Among the tested compounds, this compound exhibited promising antibacterial activity with an MIC of 12.5 mg/mL, highlighting its potential as a therapeutic agent against resistant strains .

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was assessed for its effects on colon cancer cell lines. The study found that treatment with this compound resulted in significant apoptosis as measured by flow cytometry, with a notable increase in caspase activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

3-Bromo-5-fluoropyridine-2-carbaldehyde (CAS: 1227603-05-5)

- Formula: C₆H₃BrFNO.

- Key Difference : Fluorine replaces the methyl group at position 3.

- Impact : Fluorine’s electronegativity increases the electron-withdrawing effect, altering reactivity in cross-coupling reactions compared to the methyl group in the target compound. This substitution enhances polarity and may improve metabolic stability in drug candidates .

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

- Formula : C₆H₆BrN.

- Key Difference : Lacks the carbaldehyde group at position 2; bromine is at position 2 instead of 3.

- Impact : The absence of the aldehyde reduces electrophilicity, making it less reactive in nucleophilic additions. The bromine’s position affects regioselectivity in Suzuki-Miyaura couplings .

Functional Group Variations

5-AMINO-3-BROMO-2-METHYLPYRIDINE

- Key Feature: Amino group at position 5 instead of methyl.

- Impact: The amino group introduces hydrogen-bonding capability and basicity, enhancing interactions with biological targets (e.g., enzyme active sites). This contrasts with the carbaldehyde’s electrophilic character, which is more suited for forming imines or hydrazones .

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

- Key Feature : A substituted benzyl group at position 2.

- This contrasts with the compact carbaldehyde group in the target compound .

Isomeric and Structural Analogues

6-Bromo-3-pyridinecarboxaldehyde (CAS: 149806-06-4)

- Key Difference : Bromine at position 6 and aldehyde at position 3 (vs. bromine at 3 and aldehyde at 2 in the target compound).

- Impact : Altered electronic distribution affects dipole moments and reactivity. The 6-bromo isomer may exhibit distinct selectivity in metal-catalyzed reactions .

3-Bromo-5-chloropyridin-2-amine

- Key Feature : Chlorine at position 5 and amine at position 2.

- Impact : The dual halogen (Br/Cl) increases molecular weight and lipophilicity. The amine group offers nucleophilic reactivity, unlike the aldehyde’s electrophilic nature .

Key Observations :

- The carbaldehyde group in the target compound lowers LogP compared to non-polar analogues like 2-Bromo-3-methylpyridine.

- Halogenated derivatives generally exhibit higher hazards due to skin/eye irritation.

Preparation Methods

Reaction Conditions and Procedure

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolution of 2,5-dibromopyridine in solvent (e.g., tetrahydrofuran) under inert nitrogen atmosphere | 100 g 2,5-dibromopyridine in 300-600 g THF, cooled to 10-15 °C |

| 2 | Dropwise addition of Grignard reagent (e.g., isopropyl magnesium chloride) | 241-351 g added over 1 hour, temperature maintained between 0-20 °C, activation for 10-15 hours |

| 3 | Addition of DMF | 76 g DMF added dropwise over 1 hour, reaction continued for 30 minutes at 10-15 °C |

| 4 | Acidification and extraction | Acidic aqueous mixture (e.g., HCl/water or acetic acid/water) added to adjust pH to 1-4 |

| 5 | Organic extraction and purification | Extraction with toluene or ethyl acetate, drying, reduced pressure distillation, crystallization |

| 6 | Filtration and drying | Crystals filtered and dried to yield product with purity >98% and yields between 80-87% |

Key Parameters and Variations

- Solvents : Tetrahydrofuran (THF) is preferred; alternatives include xylene, toluene, diethyl ether.

- Grignard Reagents : Isopropyl magnesium chloride is typical; cyclohexylmagnesium chloride and methylmagnesium chloride are alternatives.

- Temperature : Grignard reaction maintained at 0-20 °C; formylation at 10-15 °C.

- Acidic Workup : Hydrochloric acid, sulfuric acid, acetic acid, or phosphoric acid can be used.

- Extraction Solvents : Ethyl acetate, toluene, dichloromethane, or n-heptane.

- Crystallization Solvents : n-Heptane, n-hexane, petroleum ether, toluene, diethyl ether, ethyl acetate.

Experimental Data Summary

| Example | 2,5-Dibromopyridine (g) | THF (g) | Grignard Reagent (g) | DMF (g) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 12 | 100 | 300 | 241 | 76 | 80.24 | 99.2 | Isopropyl magnesium chloride used |

| 22 | 100 | 600 | 351 | 76 | 86.62 | 98.5 | Reaction with acetic acid workup |

These examples demonstrate that increasing solvent volume and Grignard reagent amount can improve yield and maintain high purity.

Preparation via Stabilized Grignard Reaction Using 3,5-Dibromopyridine

Another effective method uses 3,5-dibromopyridine as the starting material with tetramethylethylenediamine (TMEDA) as a stabilizer to improve yield and reduce impurities. This method operates under mild temperatures and is suitable for industrial scale, as described in patent CN107628990B.

Reaction Scheme and Conditions

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Mix 3,5-dibromopyridine, THF, and TMEDA; cool to 10-15 °C | Volume ratio 1:3-6 (pyridine:THF), mass ratio 1:0.5-1 (pyridine:TMEDA) |

| 2 | Dropwise addition of Grignard reagent (e.g., isopropyl magnesium chloride) | Maintain temperature below 15 °C |

| 3 | React at 20-25 °C for 1-2 hours, then cool to 5-10 °C | |

| 4 | Add DMF diluted in THF dropwise at 10-15 °C, react for 30 minutes | Molar ratio pyridine:Grignard:DMF = 1:1.2-1.5:1.5-2 |

| 5 | Pour reaction into ice water, stir, separate phases, extract aqueous phase with ethyl acetate | Wash organic phase with water and brine, dry over sodium sulfate |

| 6 | Distill under reduced pressure to obtain crude product | Purify by pulping in petroleum ether/ethyl acetate (6:1 w/w), filter, wash, and dry |

Advantages

- Use of TMEDA stabilizes the Grignard reagent complex, reducing side reactions.

- Mild temperature range (5-25 °C) lowers energy consumption and simplifies operation.

- High yield (~67-70%) and purity with fewer impurities.

- Simple post-treatment and purification steps suitable for scale-up.

Experimental Data Summary

| Example | 3,5-Dibromopyridine (g) | THF (ml) | TMEDA (g) | Grignard Reagent (ml, 2.6M) | DMF (g) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 250 | 1000 | 150 | 750 | 130 | 67.3 | Isopropyl magnesium chloride used, PE-EA purification |

This method provides a practical alternative to low-temperature lithiation routes, which require ultralow temperatures (-78 °C) and are less industrially feasible.

Comparative Analysis of Preparation Methods

| Feature | Method from 2,5-Dibromopyridine (Patent CN112479991A) | Method from 3,5-Dibromopyridine with TMEDA (Patent CN107628990B) | Comments |

|---|---|---|---|

| Starting Material | 2,5-Dibromopyridine | 3,5-Dibromopyridine | Both commercially available |

| Stabilizer | None | Tetramethylethylenediamine (TMEDA) | TMEDA reduces impurities |

| Reaction Temperature | 0-20 °C (Grignard), 10-15 °C (Formylation) | 5-25 °C | Mild conditions in both |

| Grignard Reagents | Isopropyl magnesium chloride, others | Isopropyl magnesium chloride, methyl magnesium chloride | Similar reagents |

| Yield (%) | 80-87 | ~67 | Slightly higher yield in first method |

| Purity (%) | >98 | Not explicitly stated but high purity implied | Both methods produce high purity |

| Post-treatment Complexity | Acidification, extraction, crystallization | Extraction, distillation, pulping, crystallization | Both methods manageable |

| Industrial Suitability | Yes | Yes | Both suitable for scale-up |

Summary and Recommendations

- The Grignard reaction of 2,5-dibromopyridine followed by formylation with DMF is a well-established method yielding high purity and yield, suitable for industrial application.

- The 3,5-dibromopyridine route with TMEDA stabilization offers a milder and simpler approach, reducing impurities and energy consumption.

- Both methods require careful temperature control and inert atmosphere to avoid side reactions.

- Purification typically involves organic solvent extraction and crystallization, ensuring product quality.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-methylpyridine-2-carbaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 5-methylpyridine-2-carbaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ . Purity optimization requires careful control of reaction temperature (60–70°C) and stoichiometric ratios (1:1.1 aldehyde:NBS). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is critical. GC/HPLC analysis (≥95% purity) should confirm the absence of by-products like di-brominated analogs .

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectroscopic data?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, and 2D-COSY) to assign the aldehyde proton (δ ~10.2 ppm) and bromine-induced deshielding effects on adjacent pyridine carbons . X-ray crystallography (using SHELX-97 for refinement) resolves stereoelectronic effects, such as the aldehyde group's planarity and bromine’s steric impact on the pyridine ring . IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) further validate molecular integrity.

Q. What are the common side reactions during functionalization of this compound, and how can they be mitigated?

- Methodological Answer : Aldehyde oxidation to carboxylic acids may occur under basic conditions. To prevent this, use inert atmospheres (N₂/Ar) and low-temperature (-78°C) lithiation for Suzuki-Miyaura cross-coupling reactions. Competing nucleophilic attacks at the aldehyde can be suppressed by protecting the aldehyde as an acetal prior to bromine-lithium exchange . Monitor reaction progress via TLC with UV-active visualization.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density distribution, identifying the bromine atom as a strong electron-withdrawing group that activates the C–Br bond for oxidative addition in palladium-catalyzed couplings. Solvent effects (e.g., DMF vs. THF) on transition-state energies can be simulated using the SMD continuum model, guiding solvent selection to enhance coupling efficiency .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from assay variations (broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). For anticancer studies, validate apoptosis mechanisms via flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) to distinguish direct cytotoxicity from off-target effects .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The aldehyde group facilitates Schiff-base condensation with amine-functionalized linkers (e.g., 1,4-diaminobenzene) to form MOFs. Optimize porosity by varying linker ratios and solvothermal synthesis conditions (120°C, 24 hr). Characterize via BET surface area analysis and PXRD to confirm crystallinity. Catalytic performance in Knoevenagel condensations can be tested using benzaldehyde and malononitrile, with GC-MS monitoring .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield inconsistencies (40–75%) often stem from uncontrolled moisture in bromination reactions, leading to hydrolysis of the aldehyde. Use rigorously dried solvents and Schlenk-line techniques. Reproducibility requires strict adherence to stoichiometry (NBS:aldehyde = 1.1:1) and reaction time (6–8 hr). Cross-validate yields via independent synthesis in multiple labs .

Application-Oriented Questions

Q. What role does this compound play in synthesizing photoactive polymers?

- Methodological Answer : The bromine atom enables Suzuki coupling with thiophene boronic esters to create conjugated polymers for organic photovoltaics. Optimize bandgap energies (1.8–2.2 eV) by varying the comonomer ratio. Characterize via UV-vis spectroscopy and cyclic voltammetry to align HOMO/LUMO levels with electrode materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.